molecular formula C9H10N4O B12910084 3-(Dimethylamino)-1,2,3-benzotriazin-4(3h)-one CAS No. 90558-65-9

3-(Dimethylamino)-1,2,3-benzotriazin-4(3h)-one

Katalognummer: B12910084
CAS-Nummer: 90558-65-9
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: VZQWMGQFLMFIFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)benzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzotriazinones This compound is characterized by a triazine ring fused to a benzene ring, with a dimethylamino group attached to the triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)benzo[d][1,2,3]triazin-4(3H)-one typically involves the reaction of 2-aminobenzonitrile with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. For example, a visible-light-mediated nitrogen-centered Norrish reaction can be employed to synthesize benzotriazinones in a continuous flow reactor .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)benzo[d][1,2,3]triazin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as alkyl halides or nucleophilic reagents like amines.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzotriazinones with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)benzo[d][1,2,3]triazin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its anticancer, antidiabetic, and antioxidant properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with biological receptors, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzotriazole: A related compound with a similar triazine ring structure but lacking the dimethylamino group.

    1,2,3-Benzotriazin-4(3H)-one: A compound with a similar core structure but different substituents on the triazine ring.

Uniqueness

3-(Dimethylamino)benzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity. This functional group enhances its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .

Eigenschaften

CAS-Nummer

90558-65-9

Molekularformel

C9H10N4O

Molekulargewicht

190.20 g/mol

IUPAC-Name

3-(dimethylamino)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C9H10N4O/c1-12(2)13-9(14)7-5-3-4-6-8(7)10-11-13/h3-6H,1-2H3

InChI-Schlüssel

VZQWMGQFLMFIFZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)N1C(=O)C2=CC=CC=C2N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.